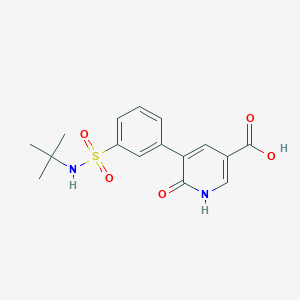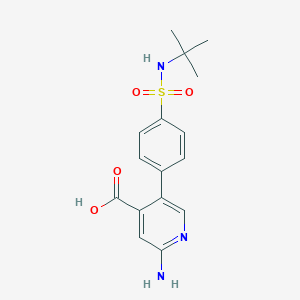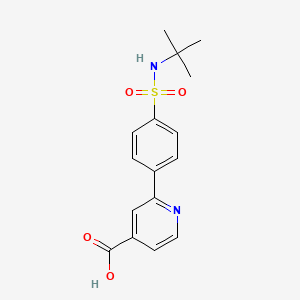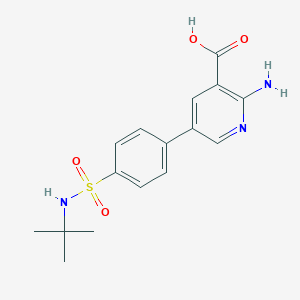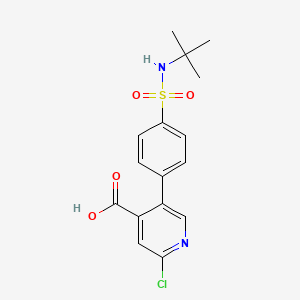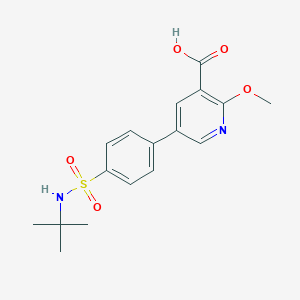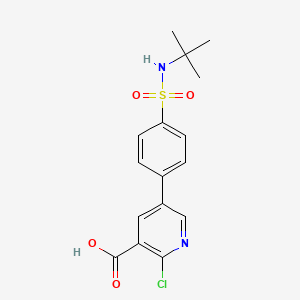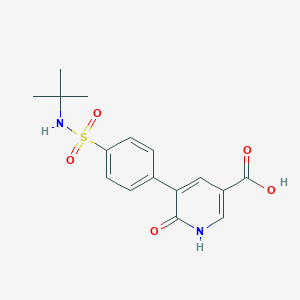
5-(4-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid (5-(4-t-Butylsulfamoylphenyl)-6-HNA) is a small molecule that has been studied for its potential to be used as a therapeutic agent in a variety of medical conditions. It is a derivative of nicotinic acid, a naturally occurring compound found in many foods. 5-(4-t-Butylsulfamoylphenyl)-6-HNA has been studied for its potential to act as an anti-inflammatory, anti-oxidant, and anti-cancer agent.
Applications De Recherche Scientifique
5-(4-t-Butylsulfamoylphenyl)-6-HNA has been studied for its potential to act as an anti-inflammatory, anti-oxidant, and anti-cancer agent. Studies have shown that 5-(4-t-Butylsulfamoylphenyl)-6-HNA has the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as to reduce oxidative stress. Additionally, 5-(4-t-Butylsulfamoylphenyl)-6-HNA has been found to inhibit the growth of certain cancer cell lines, including those of breast, prostate, and lung cancer.
Mécanisme D'action
The exact mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-6-HNA is still not completely understood. However, it is believed to act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and by inducing apoptosis in cancer cells. Additionally, 5-(4-t-Butylsulfamoylphenyl)-6-HNA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are inflammatory mediators.
Biochemical and Physiological Effects
5-(4-t-Butylsulfamoylphenyl)-6-HNA has been found to have a variety of biochemical and physiological effects. Studies have shown that it has the ability to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, 5-(4-t-Butylsulfamoylphenyl)-6-HNA has been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(4-t-Butylsulfamoylphenyl)-6-HNA in lab experiments has a number of advantages. It is relatively easy to synthesize, and it can be used in a variety of experiments due to its anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, 5-(4-t-Butylsulfamoylphenyl)-6-HNA has been found to be safe and non-toxic when used in the recommended doses.
However, there are some limitations to the use of 5-(4-t-Butylsulfamoylphenyl)-6-HNA in lab experiments. The exact mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-6-HNA is still not completely understood, and further research is needed to determine its efficacy in various applications. Additionally, the use of 5-(4-t-Butylsulfamoylphenyl)-6-HNA in lab experiments may be limited due to its relatively high cost.
Orientations Futures
Future research regarding 5-(4-t-Butylsulfamoylphenyl)-6-HNA should focus on further elucidating its mechanism of action and determining its efficacy in various applications. Additionally, further research should be conducted to determine the optimal dosage and administration method for 5-(4-t-Butylsulfamoylphenyl)-6-HNA, as well as to evaluate its safety and potential side effects. Furthermore, research should be conducted to develop methods for synthesizing 5-(4-t-Butylsulfamoylphenyl)-6-HNA more efficiently and cost-effectively. Finally, further research should be conducted to identify additional potential therapeutic applications of 5-(4-t-Butylsulfamoylphenyl)-6-HNA.
Méthodes De Synthèse
The synthesis of 5-(4-t-Butylsulfamoylphenyl)-6-HNA involves a multi-step process that begins with the condensation of 4-t-butylsulfamoylbenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base such as potassium carbonate. This reaction produces the intermediate 4-t-butylsulfamoyl-3-methoxy-6-hydroxynicotinic acid, which is then reduced to 5-(4-t-Butylsulfamoylphenyl)-6-HNA using a reducing agent such as sodium borohydride.
Propriétés
IUPAC Name |
5-[4-(tert-butylsulfamoyl)phenyl]-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2,3)18-24(22,23)12-6-4-10(5-7-12)13-8-11(15(20)21)9-17-14(13)19/h4-9,18H,1-3H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMXKGGHFPIFHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CNC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





